molecular formula C19H18N2O2S B2695312 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 1903268-41-6

1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2695312
CAS No.: 1903268-41-6
M. Wt: 338.43
InChI Key: GYGUNPUCVZNCQV-UHFFFAOYSA-N
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Description

1-[3-(Quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one (CAS: 1903268-41-6, Molecular Formula: C₁₉H₁₈N₂O₂S, MW: 338.42) is a heterocyclic ethanone derivative featuring a pyrrolidine ring substituted at the 3-position with a quinolin-8-yloxy group and a thiophen-2-yl moiety at the adjacent carbon (Figure 1).

Key structural attributes include:

  • Pyrrolidin-1-yl group: Enhances solubility and modulates steric effects.
  • Thiophen-2-yl group: Contributes to electron-rich aromatic interactions.

Properties

IUPAC Name

1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18(12-16-6-3-11-24-16)21-10-8-15(13-21)23-17-7-1-4-14-5-2-9-20-19(14)17/h1-7,9,11,15H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGUNPUCVZNCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of Quinolin-8-yloxy Intermediate: Starting from quinoline, the hydroxylation at the 8-position can be achieved using suitable oxidizing agents.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The quinolin-8-yloxy intermediate can be coupled with the pyrrolidine derivative using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Thiophene Incorporation:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions depending on the reagents used.

    Reduction: Reduction reactions can target specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline, pyrrolidine, or thiophene moieties.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.

    Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development targeting various biological pathways.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science: In the development of organic electronic materials or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights structural analogs based on shared motifs: the ethanone backbone, pyrrolidine/piperidine heterocycles, and aromatic substituents (thiophene, quinoline).

Substituent Variations on the Ethanone Backbone

Compound Name Molecular Formula MW Key Substituents Synthesis Yield/Data Key Features Reference
1-[3-(Quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one C₁₉H₁₈N₂O₂S 338.42 Quinolin-8-yloxy, pyrrolidine, thiophene N/A (Commercial availability noted) Combines quinoline’s rigidity with thiophene’s electron-richness
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one C₉H₁₃N₃OS 227.29 Piperazine, thiophene N/A Piperazine enhances basicity; potential CNS activity
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one C₁₂H₁₇NOS 227.34 Extended aliphatic chain (butanone) N/A Longer chain may increase lipophilicity
1-(4-Nitrophenyl)-2-(4-quinolinyl)-1-ethanone C₁₇H₁₂N₂O₃ 292.29 Nitrophenyl, quinoline N/A Electron-withdrawing nitro group alters reactivity

Key Observations :

  • Chain Length: Elongation to butanone () may enhance membrane permeability but reduce metabolic stability.
  • Aromatic Substituents: Quinoline derivatives () exhibit stronger π-π interactions than simpler aryl groups, relevant for materials science.

Functional Group Modifications

Thiophene-Containing Analogs
  • 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): Incorporates a fused benzoimidazotriazole system, increasing planar surface area for stacking interactions. Synthesized via Procedure C (40°C), suggesting thermal stability .
  • 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines (): Replaces ethanone with a pyrrolidinone ring, introducing hydrogen-bonding sites.
Pyrrolidine-Modified Derivatives
  • 1-[(3R,4R)-3-(Dimethylaminomethyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one (): Stereochemical complexity and polar groups (hydroxymethyl) improve aqueous solubility.

Recommendations :

  • Explore structure-activity relationships by synthesizing variants with halogenated thiophenes or substituted quinolines.
  • Assess antimicrobial activity using protocols similar to .

Biological Activity

1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Synthesis

The molecular structure of this compound includes several functional groups that contribute to its biological activity. The synthesis typically involves multiple steps, starting from readily available precursors such as quinoline and thiophene derivatives. The process often requires specific reaction conditions and catalysts to achieve high yields and purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds display potent activity against Staphylococcus aureus and Escherichia coli, suggesting a potentially broad-spectrum antimicrobial profile.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory activity. In vitro studies have indicated that it inhibits the production of pro-inflammatory cytokines and reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This mechanism is crucial for developing treatments for inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibits cytotoxic effects against breast cancer (MCF-7), prostate cancer (PC-3), and lung fibroblast cell lines. The growth inhibition was assessed using MTS assays, with results indicating a significant decrease in cell viability at concentrations as low as 10 µM.

Case Studies

Several studies have highlighted the biological activity of quinoline derivatives similar to this compound:

Study 1: Antibacterial Efficacy

A study synthesized a series of quinolone derivatives and evaluated their antibacterial activity. One derivative showed exceptional potency against Gram-positive organisms with an IC50 value significantly lower than that of conventional antibiotics .

Study 2: Anticancer Activity

In a comparative study, various quinoline derivatives were tested against MDA-MB-231 breast cancer cells. Compounds similar to the target compound exhibited IC50 values ranging from 15 µM to 25 µM, indicating promising anticancer properties .

Data Tables

Activity Cell Line/Organism IC50/Effect Reference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition
Anti-inflammatoryLPS-stimulated macrophagesReduced NO production
AnticancerMDA-MB-231IC50 = 15 µM
AnticancerPC-3IC50 = 20 µM

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Antimicrobial Action : The quinoline moiety is known to interact with bacterial DNA gyrase, inhibiting DNA replication.
  • Anti-inflammatory Response : It likely modulates signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial membrane potential.

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